N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Description
N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a carbamoyl group
Properties
IUPAC Name |
N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-8-10-14(11-9-13)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEHINZKKXGQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352316 | |
| Record name | N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6044-37-7 | |
| Record name | N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-methylphenyl isocyanate with 2-aminothiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
One of the most significant applications of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is in the pharmaceutical industry. Its structural features suggest potential activity as an anti-cancer agent due to its ability to interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity
Research has indicated that compounds with thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. A specific study demonstrated that similar compounds reduced the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Material Science Applications
In material science, this compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its electronic properties.
Case Study: Organic Photovoltaics
A study explored the use of thiophene-based compounds in organic solar cells. The incorporation of this compound into polymer matrices enhanced the charge transport properties and overall efficiency of the solar cells. The findings suggested that optimizing the molecular structure could lead to improved light absorption and energy conversion rates .
Beyond its pharmaceutical potential, this compound has been investigated for its biological activities beyond cancer treatment.
Case Study: Antimicrobial Properties
Research indicated that certain thiophene derivatives exhibit antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodo-4-methylphenyl)thiophene-2-carboxamide
- N-(2-benzoyl-4-methylphenyl)carbamoylphenyl-3-chlorobenzo[b]thiophene-2-carboxamide
Uniqueness
N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carbamoyl group make it particularly versatile in various chemical reactions and applications .
Biological Activity
N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known by its CAS number 6044-37-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O2S |
| Molecular Weight | 336.41 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 387.8 °C |
| Flash Point | 188.4 °C |
| LogP | 4.707 |
These properties suggest a relatively stable compound with potential for biological interactions due to its aromatic and polar functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. A significant study demonstrated that certain thiophene derivatives exhibited promising activity against Hep3B cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally similar to this compound showed IC50 values as low as 5.46 µM, suggesting strong anticancer properties comparable to established drugs like Combretastatin A-4 (CA-4) .
The mechanism by which these compounds exert their anticancer effects appears to involve disruption of microtubule dynamics. The thiophene ring contributes to significant interactions within the tubulin-colchicine-binding pocket, which is crucial for cell cycle regulation and apoptosis induction in cancer cells .
Antibacterial Activity
In addition to anticancer properties, compounds related to this compound have been investigated for antibacterial activity. Research has indicated that certain thiophene derivatives can act as effective inhibitors against antibiotic-resistant bacteria, showcasing their potential as novel antibacterial agents .
Case Study: Anticancer Efficacy
In a study focused on synthesizing a library of thiophene carboxamide derivatives, researchers reported that several compounds exhibited significant cytotoxicity against Hep3B cells. Among these, two specific derivatives demonstrated IC50 values less than 12 µM, indicating their potential as effective anticancer agents .
Comparative Analysis of Biological Activities
A comparative analysis of various thiophene derivatives reveals the following insights:
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.46 | |
| Thiophene Derivative 1 | Anticancer | 12.58 | |
| Thiophene Derivative 2 | Antibacterial | Not specified |
This table illustrates the promising biological activities associated with thiophene derivatives and underscores the importance of structure-activity relationships in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
